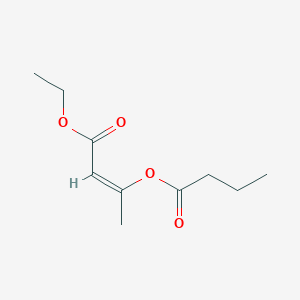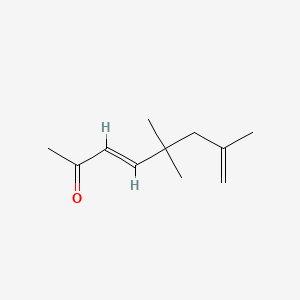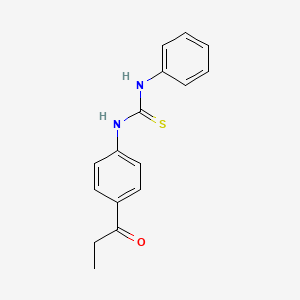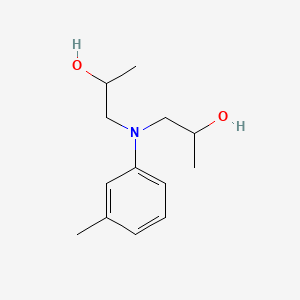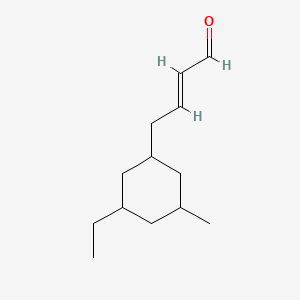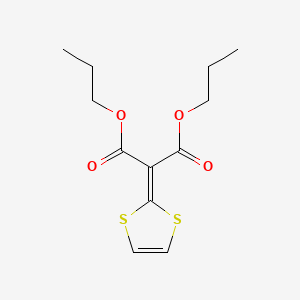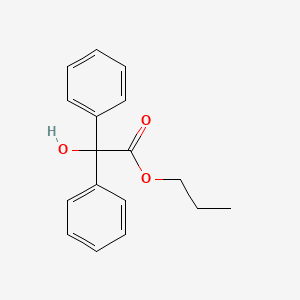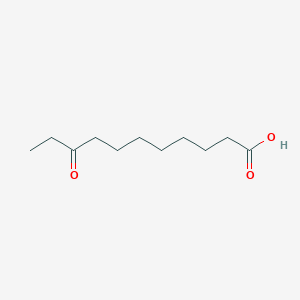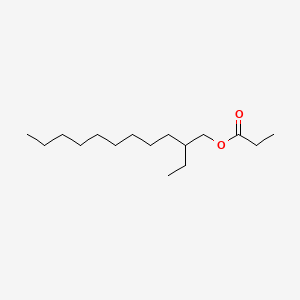
2-Ethylundecyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylundecyl propionate is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction of 2-ethylundecanol and propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylundecyl propionate can be synthesized through the esterification of 2-ethylundecanol with propionic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{CH(C}_2\text{H}_5\text{)}\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{CH(C}_2\text{H}_5\text{)}\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylundecyl propionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 2-ethylundecanol and propionic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: 2-Ethylundecanol and propionic acid.
Reduction: 2-Ethylundecanol.
Transesterification: A different ester and alcohol.
Wissenschaftliche Forschungsanwendungen
2-Ethylundecyl propionate has various applications in scientific research and industry:
Fragrance Industry: Due to its pleasant odor, it is used as a fragrance ingredient in perfumes and cosmetics.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: It is used in studies related to ester metabolism and enzymatic reactions involving esters.
Industrial Applications: It is used as a solvent and plasticizer in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-ethylundecyl propionate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or reduction, leading to the formation of the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
2-Ethylundecyl propionate can be compared with other esters such as ethyl acetate, methyl butyrate, and butyl propionate. These esters share similar chemical properties but differ in their molecular structures and applications:
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Butyl Propionate: Used as a solvent in coatings and inks.
This compound is unique due to its specific structure, which imparts a distinct odor and makes it suitable for specialized applications in the fragrance industry.
Eigenschaften
CAS-Nummer |
94021-83-7 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
2-ethylundecyl propanoate |
InChI |
InChI=1S/C16H32O2/c1-4-7-8-9-10-11-12-13-15(5-2)14-18-16(17)6-3/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
SMKJYIUVCPXQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CC)COC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


